molecular formula C23H19Cl2NO4S B2878134 N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide CAS No. 919757-77-0

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

Cat. No. B2878134
CAS RN: 919757-77-0
M. Wt: 476.37
InChI Key: VBHIMWGIECSEPT-UHFFFAOYSA-N
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Description

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide, also known as CPCA, is a chemical compound that has been widely studied for its potential therapeutic applications. This compound belongs to the family of N-arylphenylacetamides and has been synthesized using various methods.

Scientific Research Applications

Synthesis of Quinolinones

Researchers are utilizing this compound in the synthesis of 4-Aryl-6-chloro-quinolin-2-ones . These quinolinones are important for their diverse pharmacological activities, including antimalarial, antibacterial, and anticancer properties.

Benzodiazepine Derivatives

The compound is used in the creation of 5-Aryl-7-chloro-1,4-benzodiazepines , which are compounds with significant relevance in neuroscience. Benzodiazepines are well-known for their anxiolytic, hypnotic, and muscle relaxant activities.

Neurological Research

Given its potential activity on GABA receptors, this compound may be used in neurological research, particularly in studies related to pain, inflammation, and neurodegenerative diseases like Alzheimer’s and Parkinson’s .

Analytical Standards

This compound is also valuable as an analytical standard in various chemical analyses to ensure the accuracy and consistency of experimental results .

properties

IUPAC Name

N-[4-chloro-2-(2-chlorobenzoyl)phenyl]-2-(4-ethylsulfonylphenyl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C23H19Cl2NO4S/c1-2-31(29,30)17-10-7-15(8-11-17)13-22(27)26-21-12-9-16(24)14-19(21)23(28)18-5-3-4-6-20(18)25/h3-12,14H,2,13H2,1H3,(H,26,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VBHIMWGIECSEPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCS(=O)(=O)C1=CC=C(C=C1)CC(=O)NC2=C(C=C(C=C2)Cl)C(=O)C3=CC=CC=C3Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C23H19Cl2NO4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(4-chloro-2-(2-chlorobenzoyl)phenyl)-2-(4-(ethylsulfonyl)phenyl)acetamide

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